potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate
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Overview
Description
Potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate is a chemical compound known for its significant role in various biochemical processes. It is a sugar phosphate, specifically a derivative of fructose-6-phosphate, and is involved in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate typically involves the phosphorylation of fructose derivatives. One common method includes the reaction of fructose-6-phosphate with potassium phosphate under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes where microorganisms are used to convert glucose into fructose-6-phosphate, which is then phosphorylated to produce the desired compound. The process is optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sugar acids.
Reduction: Reduction reactions can convert it into sugar alcohols.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the sugar moiety .
Major Products
The major products formed from these reactions include sugar acids, sugar alcohols, and various substituted sugar derivatives .
Scientific Research Applications
Potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemically relevant molecules.
Biology: It plays a crucial role in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Medicine: It is investigated for its potential in drug development, especially in targeting metabolic disorders.
Mechanism of Action
The compound exerts its effects primarily through its involvement in metabolic pathways. It acts as an intermediate in glycolysis, where it is phosphorylated and converted into other metabolites. The molecular targets include various enzymes involved in these pathways, such as phosphofructokinase and aldolase .
Comparison with Similar Compounds
Similar Compounds
Fructose-6-phosphate: A direct precursor in the synthesis of the compound.
Glucose-6-phosphate: Another sugar phosphate involved in similar metabolic pathways.
Ribose-5-phosphate: A sugar phosphate involved in the pentose phosphate pathway.
Properties
Molecular Formula |
C6H12KO9P |
---|---|
Molecular Weight |
298.23 g/mol |
IUPAC Name |
potassium;[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+1/p-1/t3-,4-,5+,6?;/m1./s1 |
InChI Key |
CGWOZGLLXDIMLQ-WYVTXLGVSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)[O-].[K+] |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)[O-].[K+] |
Origin of Product |
United States |
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